

Spectroscopic Characterization of (2H12)Cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2H12)Cyclohexanol

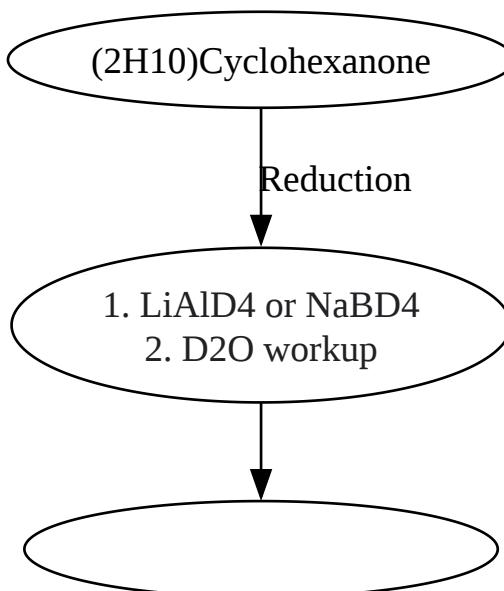
Cat. No.: B1349753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for fully deuterated cyclohexanol, **(2H12)Cyclohexanol**. The information presented herein is essential for the characterization and analysis of this isotopically labeled compound, which serves as a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in various analytical applications. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and visualizes key information through structured diagrams.

Molecular Structure and Properties


(2H12)Cyclohexanol, with the chemical formula C₆D₁₂O and CAS number 66522-78-9, is a saturated cyclic alcohol where all hydrogen atoms have been replaced by deuterium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) This isotopic substitution leads to a significant increase in molecular weight compared to its non-deuterated counterpart and influences its spectroscopic properties in a predictable manner.

// Deuterium atoms on the ring C1_D1 [label="D", pos="-0.5,-0.2!"]; C1 -- C1_D1; C2_D1 [label="D", pos="0.8,1.5!"]; C2_D2 [label="D", pos="1.2,1.5!"]; C2 -- C2_D1; C2 -- C2_D2; C3_D1 [label="D", pos="2.2,1.5!"]; C3_D2 [label="D", pos="1.8,1.5!"]; C3 -- C3_D1; C3 -- C3_D2; C4_D1 [label="D", pos="3,0.2!"]; C4_D2 [label="D", pos="3,-0.2!"]; C4 -- C4_D1; C4 -- C4_D2; C5_D1 [label="D", pos="1.7,-1.5!"]; C5_D2 [label="D", pos="1.3,-1.5!"]; C5 -- C5_D1;

C5 -- C5_D2; C6_D1 [label="D", pos="0.3,-1.5!"]; C6_D2 [label="D", pos="0.7,-1.5!"]; C6 -- C6_D1; C6 -- C6_D2; } enddot Figure 1: Molecular Structure of **(2H12)Cyclohexanol**

Synthesis Pathway

A common method for the preparation of **(2H12)Cyclohexanol** involves the reduction of a fully deuterated precursor, such as (2H10)Cyclohexanone. This can be achieved using a deuteride-donating reducing agent, ensuring the introduction of the final deuterium atom at the hydroxyl-bearing carbon.

[Click to download full resolution via product page](#)

Spectroscopic Data

The following sections detail the expected spectroscopic data for **(2H12)Cyclohexanol**. While experimental spectra for this specific isotopologue are not widely published, the data presented is based on established principles of spectroscopy for deuterated compounds and comparative data from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

In a fully deuterated compound like **(2H12)Cyclohexanol**, the ^1H NMR spectrum is expected to be largely silent, as there are no protons to generate signals. The primary observable peak would be that of any residual protic solvent or a very small signal from the hydroxyl deuteron if it undergoes exchange with any trace protons. The isotopic purity of the sample can be assessed by the absence of signals in the regions where the protons of non-deuterated cyclohexanol would appear (approximately 1.0-2.0 ppm for the cyclohexane ring protons and 3.6 ppm for the proton on the hydroxyl-bearing carbon).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **(2H12)Cyclohexanol** will show signals for the carbon atoms of the cyclohexane ring. A key feature of this spectrum will be the splitting of these signals due to coupling with the attached deuterium atoms (C-D coupling). Since deuterium has a spin quantum number of 1, the multiplicities of the carbon signals will follow the $2nl+1$ rule, where n is the number of equivalent deuterium atoms and l is 1. This results in characteristic splitting patterns: a 1:1:1 triplet for a CD group and a 1:2:3:2:1 quintet for a CD_2 group.^{[6][7][8]} The chemical shifts will be similar to those of non-deuterated cyclohexanol, with slight upfield shifts being common for deuterated carbons.

Carbon Position	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
C1 (C-OD)	~68-70	Triplet (1:1:1)
C2, C6	~34-36	Quintet (1:2:3:2:1)
C3, C5	~24-26	Quintet (1:2:3:2:1)
C4	~25-27	Quintet (1:2:3:2:1)

Table 1: Predicted ^{13}C NMR Data for **(2H12)Cyclohexanol**

Infrared (IR) Spectroscopy

The IR spectrum of **(2H12)Cyclohexanol** will show characteristic absorptions that are shifted to lower wavenumbers compared to non-deuterated cyclohexanol due to the heavier mass of deuterium. The most significant shifts are observed for vibrations involving the deuterium atoms.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-D	Stretching	~2400-2500 (broad)
C-D	Stretching	~2100-2250
C-O	Stretching	~1050-1100

Table 2: Predicted IR Absorption Data for **(2H12)Cyclohexanol**

The broad O-D stretching band is analogous to the O-H stretching band in alcohols and indicates hydrogen (deuterium) bonding.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **(2H12)Cyclohexanol** will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M^+) is expected at m/z 112, corresponding to the molecular weight of $C_6D_{12}O$.[\[1\]](#)[\[2\]](#) The fragmentation of deuterated alcohols in the mass spectrometer is analogous to that of their non-deuterated counterparts, with the major pathways being alpha-cleavage and dehydration.[\[9\]](#)[\[10\]](#)[\[11\]](#) However, the masses of the resulting fragments will be different due to the presence of deuterium.

m/z	Proposed Fragment	Fragmentation Pathway
112	$[C_6D_{12}O]^+$	Molecular Ion
92	$[C_6D_{10}]^+$	Loss of D_2O (Dehydration)
64	$[C_4D_8]^+$	Retro-Diels-Alder of $[C_6D_{10}]^+$
62	$[C_3D_5O]^+$	Alpha-cleavage

Table 3: Predicted Mass Spectrometry Fragmentation Data for **(2H12)Cyclohexanol**

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **(2H12)Cyclohexanol**.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 10-20 mg of **(2H12)Cyclohexanol** in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of **(2H12)Cyclohexanol** between two KBr or NaCl plates.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4) and place in a liquid cell.
- Acquisition:
 - Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: Prepare a dilute solution of **(2H12)Cyclohexanol** in a volatile solvent (e.g., dichloromethane, methanol).
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Source Temperature: 230 °C.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2H12)Cyclohexanol | C6H12O | CID 2723969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol-d12 | 66522-78-9 [chemnet.com]
- 3. CYCLOHEXANOL-D12 | 66522-78-9 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. University of Ottawa NMR Facility Blog: ¹³C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (2H12)Cyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349753#spectroscopic-data-nmr-ir-ms-of-2h12-cyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com